2-oxo-2-{[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]amino}ethyl piperidine-1-carbodithioate
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Overview
Description
2-oxo-2-{[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]amino}ethyl piperidine-1-carbodithioate is a complex organic compound that features a unique combination of functional groups, including a benzothiazinone moiety and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-{[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]amino}ethyl piperidine-1-carbodithioate typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzothiazine with piperidine-1-carbodithioate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-oxo-2-{[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]amino}ethyl piperidine-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
2-oxo-2-{[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]amino}ethyl piperidine-1-carbodithioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-oxo-2-{[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]amino}ethyl piperidine-1-carbodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain. The exact pathways and targets depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
2-oxo-1,2-dihydroquinoline derivatives: These compounds share a similar benzothiazine structure and exhibit comparable biological activities.
Piperidine derivatives: Compounds like piperidine-1-carbodithioate have similar chemical properties and applications.
Uniqueness
What sets 2-oxo-2-{[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]amino}ethyl piperidine-1-carbodithioate apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to interact with various biological targets makes it a versatile compound in medicinal chemistry and drug development .
Properties
CAS No. |
488744-03-2 |
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Molecular Formula |
C16H17N3O2S3 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
[2-oxo-2-[(4-oxo-1,3-benzothiazin-2-yl)amino]ethyl] piperidine-1-carbodithioate |
InChI |
InChI=1S/C16H17N3O2S3/c20-13(10-23-16(22)19-8-4-1-5-9-19)17-15-18-14(21)11-6-2-3-7-12(11)24-15/h2-3,6-7H,1,4-5,8-10H2,(H,17,18,20,21) |
InChI Key |
BPWJBJYSAFWLOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=S)SCC(=O)NC2=NC(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
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